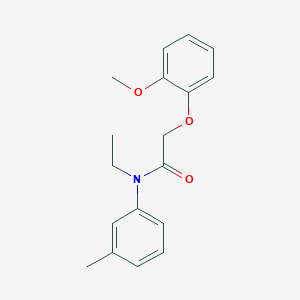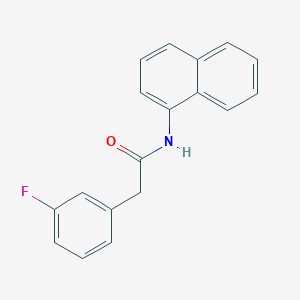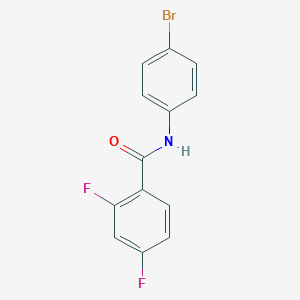![molecular formula C22H20N2O2 B317875 N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B317875.png)
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a chemical compound that belongs to the class of carboxamides. This compound is characterized by the presence of a biphenyl structure with a carboxamide group attached to one of the phenyl rings and a dimethylcarbamoyl group attached to the other phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of biphenyl-4-carboxylic acid with 2-(dimethylcarbamoyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(phenylcarbamoyl)benzenesulfonamide
Uniqueness
N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of both a biphenyl and a dimethylcarbamoyl group
Eigenschaften
Molekularformel |
C22H20N2O2 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-24(2)22(26)19-10-6-7-11-20(19)23-21(25)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,23,25) |
InChI-Schlüssel |
VEAZUSZHBPXWPU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Pyridinyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B317795.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B317796.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B317797.png)

![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B317801.png)
![1-(2-Furoyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B317802.png)

![2-(2,6-dimethylphenoxy)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B317804.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B317805.png)

![N-[2-(benzyloxy)-5-chlorophenyl]-2-furamide](/img/structure/B317809.png)
![2-(3-fluorophenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B317811.png)

